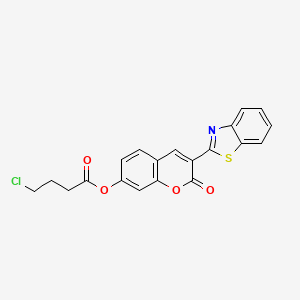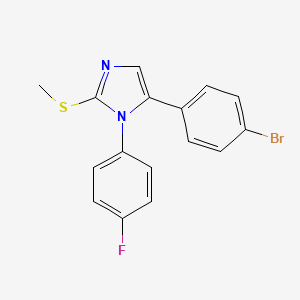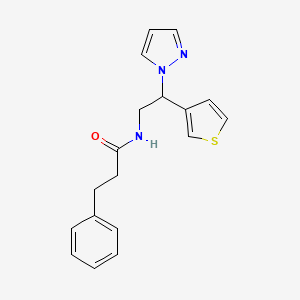![molecular formula C17H16F3N3O2S B2942922 [(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea CAS No. 866050-63-7](/img/structure/B2942922.png)
[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea is a useful research compound. Its molecular formula is C17H16F3N3O2S and its molecular weight is 383.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by El-Sakka et al. (2013) focused on the synthesis of novel 2-aminothiazole derivatives, which involved the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea derivatives. The reaction behavior of 4-hydroxy-1,3-thiazole toward acetic anhydride and bromine was also investigated, contributing to the understanding of thiourea derivatives in synthesis processes (El-Sakka, Soliman, & Abdullah, 2013).
Applications in Photodynamic Therapy
- Pişkin et al. (2020) reported the synthesis of new zinc phthalocyanine substituted with thiourea derivative groups, demonstrating significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. This study highlighted the importance of thiourea derivatives in the development of photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Herbicidal Activities
- Research by Luo et al. (2008) involved the synthesis of novel triazolinone derivatives by integrating thiourea into the scaffold of triazolinone. The resulting compounds exhibited promising herbicidal activities, indicating the potential use of thiourea derivatives in agricultural applications (Luo, Jiang, Wang, Chen, & Yang, 2008).
Chemical Properties and Reactions
- Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with thiourea under basic conditions, revealing insights into the chemical properties and potential applications of thiourea derivatives in organic synthesis and chemical reactions (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Anion Recognition Properties
- Singh et al. (2016) synthesized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, characterizing their anion recognition properties. This research contributes to the understanding of thiourea derivatives in the context of anion recognition and photophysical studies (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).
Radiolabeled Compound Synthesis for Alzheimer's Disease Detection
- Brooks et al. (2015) developed [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, for potential detection of Alzheimer's disease before amyloid β aggregation. This study demonstrates the application of thiourea derivatives in the development of diagnostic tools for neurological disorders (Brooks, Jackson, Shao, Kropog, Sherman, Quesada, & Scott, 2015).
Propiedades
IUPAC Name |
[(E)-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-24-15-8-11(9-22-23-16(21)26)5-6-14(15)25-10-12-3-2-4-13(7-12)17(18,19)20/h2-9H,10H2,1H3,(H3,21,23,26)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKGRVSWJFHZOU-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-cyclohexyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942843.png)
![N-(2,4-dimethoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2942846.png)

![5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2942849.png)
![2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2942850.png)
![3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2942851.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2942853.png)


![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)

